molecular formula C18H17Cl2FN4O2S2 B2558820 4-chloro-N-({5-[(2-chloro-6-fluorobenzyl)sulfanyl]-4-ethyl-4H-1,2,4-triazol-3-yl}methyl)benzenesulfonamide CAS No. 338422-06-3

4-chloro-N-({5-[(2-chloro-6-fluorobenzyl)sulfanyl]-4-ethyl-4H-1,2,4-triazol-3-yl}methyl)benzenesulfonamide

Cat. No.: B2558820
CAS No.: 338422-06-3
M. Wt: 475.38
InChI Key: ABOTUGSKJIGLDB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 4-chloro-N-({5-[(2-chloro-6-fluorobenzyl)sulfanyl]-4-ethyl-4H-1,2,4-triazol-3-yl}methyl)benzenesulfonamide features a 1,2,4-triazole core substituted with:

  • A 4-ethyl group at position 4.
  • A sulfanyl-linked 2-chloro-6-fluorobenzyl moiety at position 5.
  • A benzenesulfonamide group (4-chloro-substituted) attached via a methyl bridge at position 3.

While direct pharmacological data for this compound are unavailable in the provided evidence, its structural analogs (e.g., diuretics like Metolazone and Benzthiazide) highlight the importance of sulfonamide-triazole hybrids in medicinal chemistry .

Properties

IUPAC Name

4-chloro-N-[[5-[(2-chloro-6-fluorophenyl)methylsulfanyl]-4-ethyl-1,2,4-triazol-3-yl]methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17Cl2FN4O2S2/c1-2-25-17(10-22-29(26,27)13-8-6-12(19)7-9-13)23-24-18(25)28-11-14-15(20)4-3-5-16(14)21/h3-9,22H,2,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABOTUGSKJIGLDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NN=C1SCC2=C(C=CC=C2Cl)F)CNS(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17Cl2FN4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-chloro-N-({5-[(2-chloro-6-fluorobenzyl)sulfanyl]-4-ethyl-4H-1,2,4-triazol-3-yl}methyl)benzenesulfonamide is a complex organic compound with significant potential in pharmacological applications. This article provides a detailed overview of its biological activity, focusing on its synthesis, mechanisms of action, and relevant case studies.

  • Molecular Formula : C18H17Cl2FN4O2S2
  • Molecular Weight : 475.39 g/mol
  • CAS Number : [Not specified in the sources]

The compound possesses a triazole moiety known for its interaction with various biological targets, particularly enzymes involved in fungal and bacterial metabolism. The presence of the chloro and fluorobenzyl groups enhances lipophilicity, potentially improving cellular uptake and bioavailability.

Antimicrobial Activity

Research indicates that compounds with similar structural frameworks exhibit antimicrobial properties against a range of pathogens. For instance:

  • Antibacterial Activity : Studies have shown that triazole derivatives can inhibit the growth of Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli and Pseudomonas aeruginosa .
  • Antifungal Activity : The compound may also exhibit antifungal properties, particularly against strains like Candida albicans. The minimum inhibitory concentration (MIC) for effective antifungal activity has been reported at 1 mg/mL for some triazole derivatives .

Cytotoxicity

The cytotoxic effects of similar triazole compounds have been evaluated using various cancer cell lines:

  • Cancer Cell Lines : Compounds structurally related to this compound have shown significant cytotoxicity against breast carcinoma (MCF7) and colon carcinoma (HCT116) cell lines .

Case Studies

  • Study on Antimicrobial Efficacy :
    A study demonstrated that triazole derivatives exhibited varying degrees of antibacterial and antifungal activities depending on their substituents. The presence of electron-withdrawing groups significantly enhanced their efficacy against resistant strains .
  • Cytotoxicity Evaluation :
    In vitro assays revealed that certain derivatives displayed IC50 values lower than standard chemotherapeutic agents like doxorubicin against specific cancer cell lines. This suggests a promising avenue for further development in anticancer therapies .

Summary of Findings

Biological ActivityObserved EffectsReferences
AntibacterialEffective against S. aureus, E. coli, etc.
AntifungalActive against C. albicans
CytotoxicitySignificant activity against MCF7 and HCT116

Scientific Research Applications

Molecular Formula

  • Chemical Formula : C18H17Cl2FN4O2S2
  • Molecular Weight : 475.39 g/mol

Structural Representation

The compound features a benzenesulfonamide core with a triazole moiety and a chlorinated benzyl group, which are critical for its biological activity.

Anticancer Activity

Numerous studies have highlighted the anticancer potential of compounds related to 4-chloro-N-({5-[(2-chloro-6-fluorobenzyl)sulfanyl]-4-ethyl-4H-1,2,4-triazol-3-yl}methyl)benzenesulfonamide. For instance:

  • In Vitro Studies : A derivative of this compound exhibited significant cytotoxicity against various cancer cell lines, including lung (A549), colon (HCT116), and breast (MCF7) cancers, with IC50 values ranging from 1.9 to 3.0 μM .
  • Mechanism of Action : The anticancer activity is believed to be mediated through apoptosis induction and cell cycle arrest. Flow cytometry analyses have shown increased apoptotic cell populations upon treatment with related sulfonamides .

Antimicrobial Activity

The compound also shows promise as an antimicrobial agent. Research indicates that derivatives of benzenesulfonamides have demonstrated activity against various bacterial strains, including those resistant to conventional antibiotics .

Antimalarial Potential

Recent studies have focused on synthesizing derivatives of triazole-benzenesulfonamides as potential antimalarial agents. These compounds were designed based on structure-activity relationship (SAR) studies that identified key substituents enhancing activity against Plasmodium falciparum .

Activity TypeCell Line/OrganismIC50 (μM)Reference
AnticancerHCT1161.9
AnticancerMCF73.0
AntimicrobialE. coli<50
AntimalarialP. falciparumNot specified

Table 2: Synthetic Pathways Overview

StepReaction TypeKey Reagents
Triazole FormationCyclizationHydrazine derivatives
Chlorobenzyl IntroductionNucleophilic SubstitutionChlorinated benzyl halide
Sulfonamide FormationReaction with Sulfonyl ChlorideSulfonyl chloride

Case Study 1: Anticancer Efficacy in NCI Screening

A series of synthesized sulfonamide derivatives were evaluated in the National Cancer Institute's NCI-60 cell line panel, revealing several candidates with low micromolar GI50 values against multiple cancer types, indicating broad-spectrum anticancer activity .

Case Study 2: Structure-Based Drug Design

Using computational docking studies, researchers designed new derivatives aimed at improving metabolic stability and potency against malaria. These studies guided the selection of substituents that enhance binding affinity to target enzymes involved in the malaria lifecycle .

Comparison with Similar Compounds

Substituents on the Triazole Core

The triazole ring’s substituents critically influence physicochemical and binding properties:

Compound/CAS Substituent at Position 4 Substituent at Position 5
Target Compound Ethyl (C₂H₅) 2-Chloro-6-fluorobenzylsulfanyl
338409-61-3 Methyl (CH₃) Unsubstituted benzylsulfanyl
338422-28-9 Allyl (C₃H₅) 4-Fluorobenzylsulfanyl
477332-63-1 4-Methylphenyl 4-Chlorophenylsulfanyl
  • Ethyl vs.
  • Heteroaromatic Substituents : Compounds with thiophene or pyridine groups (e.g., –9) exhibit increased lipophilicity, which may influence membrane permeability .

Benzyl Group Variations

The sulfanyl-linked benzyl group’s halogenation pattern affects electronic and steric properties:

Compound/CAS Benzyl Substituents Electronic Effects
Target Compound 2-Chloro, 6-Fluoro Ortho/para electron-withdrawing groups enhance polarity and hydrogen-bonding potential.
338422-28-9 4-Fluoro Para-fluorine induces moderate electron withdrawal and steric simplicity.
565464-68-8 Thiophen-2-yl Electron-rich sulfur heterocycle increases π-π stacking potential.

Sulfonamide and Linker Groups

All compared compounds share a sulfonamide moiety, but linker groups vary:

Compound/CAS Sulfonamide Substituent Linker Group Molecular Formula
Target Compound 4-Chloro Methyl bridge C₁₉H₁₇Cl₂FN₄O₂S₂ (calc.)
338409-61-3 4-Chloro Methyl bridge C₁₀H₁₁ClN₄O₂S₂
476485-80-0 N/A (acetamide linker) Acetamide C₂₃H₁₈ClN₅OS
  • Methyl vs. Acetamide Linkers : The methyl bridge in the target compound reduces conformational flexibility compared to acetamide linkers (), possibly improving target selectivity .

Implications of Structural Differences

  • Metabolic Stability : Ethyl and ortho-halogenated benzyl groups may enhance metabolic stability over methyl or para-substituted analogs due to increased steric protection .
  • Solubility : The 4-chloro-benzenesulfonamide moiety contributes to moderate aqueous solubility, whereas thiophene or furan substituents (–9) reduce it .
  • Synthetic Accessibility : Allyl and heteroaromatic substituents (e.g., ) may complicate synthesis compared to simpler alkyl/aryl groups .

Q & A

Basic: How can the synthesis of this compound be optimized to improve yield and purity?

Methodological Answer:
The synthesis involves constructing the triazole core, sulfanyl linkage, and sulfonamide group. Key steps include:

  • Triazole Formation: Cyclocondensation of thiosemicarbazides with carboxylic acid derivatives under reflux (e.g., using ethanol/HCl) to form the 1,2,4-triazole ring .
  • Sulfanyl Incorporation: Nucleophilic substitution between a thiol group (e.g., 2-chloro-6-fluorobenzyl thiol) and a chlorinated triazole intermediate. DMAP or NaH can enhance reactivity .
  • Sulfonamide Coupling: Reacting the triazole-methylamine intermediate with 4-chlorobenzenesulfonyl chloride in dichloromethane with triethylamine as a base .
    Optimization Tips:
  • Use column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate intermediates.
  • Monitor reaction progress via TLC or HPLC. For purity >95%, recrystallize from ethanol/water .

Advanced: What strategies resolve contradictions in NMR and computational structural predictions?

Methodological Answer:
Discrepancies between experimental (e.g., 1H^1H NMR) and computational (DFT) data often arise from dynamic effects or solvent interactions.

  • Dynamic NMR: Perform variable-temperature 1H^1H NMR to detect conformational flexibility in the triazole or sulfonamide groups .
  • X-ray Crystallography: Resolve absolute configuration and confirm sulfanyl-benzyl orientation. Compare with PubChem-deposited InChI data for validation .
  • Solvent Corrections: Re-run DFT calculations (e.g., Gaussian 09) with explicit solvent models (e.g., PCM for DMSO) to align with experimental shifts .

Basic: What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy:
    • 1H^1H/13C^13C NMR in DMSO-d6 to confirm substituent positions (e.g., ethyl group at δ ~1.2 ppm, sulfonamide NH at δ ~10.5 ppm) .
    • 19F^{19}F NMR to verify the ortho-fluorine environment (δ ~-110 ppm) .
  • Mass Spectrometry: HRMS (ESI+) for molecular ion [M+H]+; compare with theoretical m/z (e.g., C19H17Cl2FN4O2S2: 541.02) .
  • IR Spectroscopy: Confirm sulfonamide S=O stretches (~1350 cm1^{-1}) and triazole C=N (~1600 cm1^{-1}) .

Advanced: How to design a structure-activity relationship (SAR) study for its biological activity?

Methodological Answer:

  • Core Modifications: Synthesize analogs with variations in:
    • Triazole substituents: Replace ethyl with cyclohexyl or methyl .
    • Sulfanyl linker: Substitute 2-chloro-6-fluorobenzyl with 4-fluorophenylthio .
  • Assays:
    • Enzyme Inhibition: Test against carbonic anhydrase isoforms (e.g., hCA-II) via stopped-flow CO2 hydration .
    • Antimicrobial Activity: MIC assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
  • Data Analysis: Use multivariate regression to correlate substituent electronegativity/logP with activity .

Basic: What solvents and conditions stabilize this compound during storage?

Methodological Answer:

  • Storage Conditions:
    • Solvent: Store in anhydrous DMSO (10 mM aliquots at -20°C) to prevent hydrolysis of the sulfonamide .
    • Light Sensitivity: Protect from UV light using amber vials; confirmed via accelerated stability studies (40°C/75% RH for 4 weeks) .
  • Decomposition Signs: Monitor via HPLC for peaks corresponding to hydrolyzed sulfonamide (retention time shift) .

Advanced: How to evaluate its pharmacokinetics in preclinical models?

Methodological Answer:

  • In Vivo Studies:
    • Administration: Dose rats (5 mg/kg) via IV and oral routes; collect plasma at 0.5, 2, 6, 12, 24 h .
    • Bioanalysis: Quantify using LC-MS/MS (LOQ: 1 ng/mL).
  • Key Parameters:
    • Half-life (t1/2t_{1/2}): Calculate via non-compartmental analysis (WinNonlin).
    • Metabolite ID: Use HRMS to detect glucuronidated or oxidized metabolites .

Basic: How to troubleshoot low yields in the sulfanyl coupling step?

Methodological Answer:

  • Catalyst Screening: Test Pd(PPh3)4 (5 mol%) for Suzuki-like couplings or CuI for Ullmann-type reactions .
  • Solvent Optimization: Switch from DMF to THF or DCE to reduce side reactions .
  • Protection Strategies: Protect the triazole NH with a Boc group before coupling; deprotect with TFA post-reaction .

Advanced: What computational methods predict its binding mode to target proteins?

Methodological Answer:

  • Docking Studies: Use AutoDock Vina with hCA-II (PDB: 3KS3). Parameterize the ligand with GAFF2 force field .
  • MD Simulations: Run 100 ns simulations (AMBER) to assess binding stability; calculate RMSD and hydrogen bond occupancy .
  • Free Energy Calculations: Apply MM/GBSA to estimate ΔGbinding; compare with experimental IC50 values .

Basic: How to analyze impurities in the final product?

Methodological Answer:

  • HPLC Method: Use a C18 column (ACN/0.1% TFA gradient, 1 mL/min). Detect at 254 nm .
  • Common Impurities:
    • Unreacted sulfonyl chloride: Retention time ~3.2 min.
    • Oxidized sulfanyl linker: Resolve with 10% isopropanol in mobile phase .
  • Quantification: Calibrate against USP standards; report impurities >0.1% .

Advanced: How to validate its selectivity against off-target enzymes?

Methodological Answer:

  • Panel Screening: Test against 50+ kinases, GPCRs, and ion channels (Eurofins Cerep).
  • Cellular Assays: Measure cytotoxicity (MTT assay) in HEK293 cells to exclude non-specific effects .
  • Data Interpretation: Use selectivity score (IC50off-target/IC50target\text{IC50}_{\text{off-target}} / \text{IC50}_{\text{target}}); aim for >100-fold selectivity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.